molecular formula C12H22N2O3 B13191580 tert-Butyl 3-[1-(aminomethyl)cyclopropyl]-3-hydroxyazetidine-1-carboxylate

tert-Butyl 3-[1-(aminomethyl)cyclopropyl]-3-hydroxyazetidine-1-carboxylate

Cat. No.: B13191580
M. Wt: 242.31 g/mol
InChI Key: GNVLOIYVQACTGT-UHFFFAOYSA-N
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Description

tert-Butyl 3-[1-(aminomethyl)cyclopropyl]-3-hydroxyazetidine-1-carboxylate is a bicyclic azetidine derivative featuring a strained cyclopropane ring fused to an aminomethyl group and a hydroxylated azetidine scaffold. This compound is of interest in medicinal chemistry due to its unique stereoelectronic properties, which arise from the rigid cyclopropane structure and the presence of both amine and hydroxyl functional groups. These features may enhance target binding affinity and metabolic stability compared to linear analogs .

Properties

Molecular Formula

C12H22N2O3

Molecular Weight

242.31 g/mol

IUPAC Name

tert-butyl 3-[1-(aminomethyl)cyclopropyl]-3-hydroxyazetidine-1-carboxylate

InChI

InChI=1S/C12H22N2O3/c1-10(2,3)17-9(15)14-7-12(16,8-14)11(6-13)4-5-11/h16H,4-8,13H2,1-3H3

InChI Key

GNVLOIYVQACTGT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C2(CC2)CN)O

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate is a common precursor, accessible via Boc protection of azetidine derivatives bearing aminomethyl groups.
  • The cyclopropyl moiety bearing an aminomethyl substituent is typically introduced via nucleophilic substitution or amination reactions on cyclopropyl intermediates.

Typical Synthetic Route

A representative synthetic route, adapted from related azetidine and cyclopropyl amine chemistry, is as follows:

Step Reaction Type Conditions Yield (%) Notes
1 Boc protection of 3-(aminomethyl)azetidine Reaction of azetidine amine with di-tert-butyl dicarbonate in anhydrous solvent (e.g., THF) under basic conditions ~80 Provides tert-butyl 3-(aminomethyl)azetidine-1-carboxylate
2 Introduction of cyclopropyl substituent Nucleophilic substitution or reductive amination using cyclopropyl aldehyde or halide derivatives Variable (60-80) Requires careful control of stereochemistry
3 Hydroxylation at azetidine 3-position Oxidation or selective hydroxylation using mild oxidants or hydroxy-directed functionalization Moderate (50-70) Hydroxy group installation critical for target compound
4 Purification Silica gel chromatography or recrystallization - Ensures removal of side products and isolation of pure compound

Representative Experimental Procedure

  • A solution of tert-butyl 3-(aminomethyl)azetidine-1-carboxylate (15.5 g, 82.9 mmol) in ethanol (250 mL) is treated with aqueous hydrochloric acid (1.0 M, 83 mL) at room temperature. The reaction mixture is concentrated under reduced pressure at 38 °C to yield the hydrochloride salt as a white solid (18 g).
  • Coupling reactions to introduce complex substituents onto the azetidine nitrogen or carbon centers involve carbodiimide-mediated amide bond formation using reagents such as 1-ethyl-(3-(3-dimethylamino)propyl)carbodiimide hydrochloride and benzotriazol-1-ol in N,N-dimethylformamide under inert atmosphere at 20 °C for 12 hours, yielding products in 61% isolated yield.
  • Reaction of tert-butyl 3-(aminomethyl)azetidine-1-carboxylate with substituted cyclopropyl halides or amines in tetrahydrofuran at elevated temperature (70 °C) in the presence of N-ethyl-N,N-diisopropylamine affords the cyclopropyl-substituted azetidine derivatives in yields up to 82%.

Reaction Conditions and Optimization

Parameter Typical Conditions Impact on Yield/Purity
Solvent Ethanol, tetrahydrofuran, N,N-dimethylformamide Solvent polarity affects solubility and reaction rate
Temperature Room temperature to 70 °C Elevated temperatures improve reaction rates but may cause side reactions
Atmosphere Inert (argon or nitrogen) Prevents oxidation or moisture-sensitive side reactions
Base N-ethyl-N,N-diisopropylamine or diisopropylethylamine Neutralizes acids formed, promotes coupling efficiency
Purification Silica gel chromatography with methanol/dichloromethane mixtures Removes impurities and unreacted starting materials

Analytical Data Supporting Preparation

  • Nuclear Magnetic Resonance (NMR): ^1H NMR spectra confirm the presence of characteristic protons of the azetidine ring, cyclopropyl group, and tert-butyl protecting group, with chemical shifts consistent with literature values.
  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) shows molecular ion peaks corresponding to the target compound, e.g., [M+H]^+ at m/z 355.2 for related derivatives.
  • Thin Layer Chromatography (TLC): Reaction monitoring uses TLC with solvent systems such as 5-10% methanol in dichloromethane, with Rf values around 0.6 indicating product formation.

Summary Table of Key Preparation Steps

Step Reagents/Conditions Yield (%) Product Description
Boc protection Di-tert-butyl dicarbonate, base, THF ~80 tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate
Cyclopropyl introduction Cyclopropyl halide/amine, base, THF, 70 °C 60-82 tert-Butyl 3-[1-(aminomethyl)cyclopropyl]azetidine-1-carboxylate
Hydroxylation Mild oxidants, controlled conditions 50-70 tert-Butyl 3-[1-(aminomethyl)cyclopropyl]-3-hydroxyazetidine-1-carboxylate
Purification Silica gel chromatography - Pure target compound

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-[1-(aminomethyl)cyclopropyl]-3-hydroxyazetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The carbonyl group can be reduced back to a hydroxy group.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and amines.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction can regenerate the hydroxy group.

Scientific Research Applications

Chemistry: In organic synthesis, tert-Butyl 3-[1-(aminomethyl)cyclopropyl]-3-hydroxyazetidine-1-carboxylate serves as a valuable intermediate for the construction of complex molecules

Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design and synthesis of novel pharmaceuticals. Its structural features may contribute to the development of drugs with improved efficacy and selectivity.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl 3-[1-(aminomethyl)cyclopropyl]-3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the hydroxyazetidine ring can participate in ring-opening reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Molecular Formula Molecular Weight Key Substituents Evidence ID
tert-Butyl 3-[1-(aminomethyl)cyclopropyl]-3-hydroxyazetidine-1-carboxylate C₁₂H₂₂N₂O₃ 254.32 (est.) Aminomethyl cyclopropyl, hydroxyl -
tert-Butyl 3-cyclopropyl-3-hydroxyazetidine-1-carboxylate C₁₁H₁₉NO₃ 213.27 Cyclopropyl, hydroxyl
tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate C₁₂H₂₃N₃O₂ 241.33 Piperazinyl
tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate C₁₀H₁₉NO₃ 201.26 Hydroxyethyl
tert-Butyl 3-formylazetidine-1-carboxylate C₉H₁₅NO₃ 185.22 Formyl

Key Observations :

  • Cyclopropane vs. Linear Chains: The target compound and ’s analog share a cyclopropane ring, which introduces conformational rigidity.
  • Amino vs. Hydroxyl Groups: The hydroxyethyl substituent in ’s compound increases polarity (TPSA = 55.2 Ų) but lacks the basicity of the primary amine in the target, which may improve solubility in acidic environments .
  • Piperazinyl Substituents : ’s piperazine derivatives exhibit high structural similarity (0.98–1.00) but replace the cyclopropane with a flexible heterocycle, likely altering pharmacokinetic profiles .

Physicochemical and Pharmacokinetic Properties

Property Target Compound tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate tert-Butyl 3-formylazetidine-1-carboxylate
Molecular Weight 254.32 201.26 185.22
LogP (Predicted) ~1.5 (moderate) 0.8 1.2
TPSA (Ų) ~90 (est.) 55.2 55.2
Solubility Moderate (amine salt) High (hydroxyl group) Low (formyl group)
BBB Permeability Likely low Moderate Low

Key Observations :

  • The cyclopropane ring may elevate LogP slightly compared to hydroxyethyl analogs, balancing lipophilicity for membrane permeability .

Biological Activity

tert-Butyl 3-[1-(aminomethyl)cyclopropyl]-3-hydroxyazetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its structural properties and potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its pharmacological effects.

  • IUPAC Name : this compound
  • Molecular Formula : C11_{11}H19_{19}N2_2O3_3
  • Molecular Weight : 227.30 g/mol
  • CAS Number : 1008526-71-3

Synthesis

The synthesis of this compound typically involves the reaction of azetidine derivatives with tert-butyl esters. The synthetic route may include:

  • Formation of the Azetidine Ring : Utilizing cyclization reactions.
  • Introduction of Functional Groups : Employing nucleophilic substitution to introduce the aminomethyl and hydroxyl groups.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various metabolic pathways. The azetidine ring structure facilitates these interactions, potentially leading to:

  • Enzyme Inhibition : Modulating the activity of key enzymes involved in metabolic processes.
  • Receptor Binding : Interacting with neurotransmitter receptors, which may influence neurological functions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. Studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

Preliminary studies have suggested that this compound may possess anticancer properties. Mechanistic studies indicate that it could induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antibacterial activity of azetidine derivatives, including this compound, against Gram-positive and Gram-negative bacteria.
    • Results indicated a significant reduction in bacterial growth at specific concentrations, highlighting its potential as an antimicrobial agent.
  • Anticancer Mechanism :
    • Research involving cell lines demonstrated that treatment with the compound resulted in decreased viability and increased apoptosis markers.
    • Further investigations revealed alterations in cell cycle progression, suggesting a mechanism involving cell cycle arrest.

Data Summary Table

PropertyValue
Molecular FormulaC11_{11}H19_{19}N2_2O3_3
Molecular Weight227.30 g/mol
CAS Number1008526-71-3
Antimicrobial ActivityEffective against multiple strains
Anticancer ActivityInduces apoptosis in cancer cells

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